molecular formula C12H14ClN3O2 B2375777 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1797716-80-3

2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No. B2375777
Key on ui cas rn: 1797716-80-3
M. Wt: 267.71
InChI Key: ROOXNFCDQUGQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198437B2

Procedure details

To a stirred solution of 4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine (intermediate 27, 900 mg, 2.80 mmol) in 1,2-dichloroethane (2.0 ml) was added chloroethyl chloroformate (0.46 ml, 4.20 mmol), and the reaction mixture was stirred at 70° C. for 4 hours. The reaction mixture was concentrated in vacuo. After removal of the solvent, the residue was dissolved in methanol (2.0 ml), and the solution was stirred under reflux for one hour. When the reaction was complete (checked by thin layer chromatography), the reaction mixture was concentrated in vacuo. The resulting 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)-morpholine hydrochloride (intermediate 28) was used for next reaction without further purification.
Name
4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine
Quantity
900 mg
Type
reactant
Reaction Step One
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][O:11][CH:10]([C:14]2[N:18]=[C:17]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16][N:15]=2)[CH2:9]1)C1C=CC=CC=1.[Cl:25]C(OCCCl)=O>ClCCCl>[ClH:25].[C:19]1([C:17]2[O:16][N:15]=[C:14]([CH:10]3[O:11][CH2:12][CH2:13][NH:8][CH2:9]3)[N:18]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:3.4|

Inputs

Step One
Name
4-benzyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholine
Quantity
900 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C1=NOC(=N1)C1=CC=CC=C1
Name
intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)C1=NOC(=N1)C1=CC=CC=C1
Name
Quantity
0.46 mL
Type
reactant
Smiles
ClC(=O)OCCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (2.0 ml)
STIRRING
Type
STIRRING
Details
the solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting 2-(5-phenyl-[1,2,4]oxadiazol-3-yl)-morpholine hydrochloride (intermediate 28) was used for next reaction without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C1=NC(=NO1)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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